molecular formula C25H22N2O2 B1298041 Ethyl 1-trityl-1H-imidazole-4-carboxylate CAS No. 53525-60-3

Ethyl 1-trityl-1H-imidazole-4-carboxylate

Cat. No. B1298041
CAS RN: 53525-60-3
M. Wt: 382.5 g/mol
InChI Key: KXDKACKOPKUCBU-UHFFFAOYSA-N
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Description

Ethyl 1-trityl-1H-imidazole-4-carboxylate is a compound with the molecular formula C25H22N2O2 . It is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .


Synthesis Analysis

4-Imidazolecarboxylic acid (ICA) was used in the synthesis of triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH) which is employed to functionalize poly (propylene imine) dendrimers .


Molecular Structure Analysis

The molecular structure of Ethyl 1-trityl-1H-imidazole-4-carboxylate consists of an imidazole ring substituted with a trityl group and an ethyl ester . The molecular weight is 382.5 g/mol .


Physical And Chemical Properties Analysis

Ethyl 1-trityl-1H-imidazole-4-carboxylate has a molecular weight of 382.5 g/mol, a XLogP3-AA of 5.3, and a topological polar surface area of 44.1 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .

Scientific Research Applications

  • Summary of the Application: Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . They are used in the total synthesis of a range of imidazol-4-one containing natural products .
  • Methods of Application or Experimental Procedures: The preparation of imidazol-4-ones involves a number of unique methodologies that have been developed over the years . These methodologies can be used to produce three C5-substitution patterns .
  • Results or Outcomes: The synthesis of imidazol-4-ones has been successfully applied towards the total synthesis of a range of imidazol-4-one containing natural products .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-tritylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDKACKOPKUCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347129
Record name Ethyl 1-trityl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-trityl-1H-imidazole-4-carboxylate

CAS RN

53525-60-3
Record name Ethyl 1-trityl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl imidazole-4-carboxylate (1.4 g), triethylamine (1.2 g) and chloroform (20 ml) was stirred at room temperature while trityl chloride (3.06 g) was added, and the mixture was stirred at room temperature for 1 h. The resulting solution was washed with water, dried and evaporated to dryness under reduced pressure, and the residue was crystallised from a mixture of ethyl acetate and cyclohexane, to give ethyl 1-tritylimidazole-4-carboxylate, mp 163°-164°.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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